3beta-Hydroxy-lup-20(29)-en-28-al oxime is a chemical compound belonging to the class of triterpenoids, specifically the lupane-type. Its molecular formula is and it has a molar mass of approximately 469.73 g/mol. The compound features a hydroxyl group at the C-3 position and an oxime functional group at the C-28 position, which contributes to its unique chemical properties. It appears as a white to off-white crystalline powder and is characterized by its low solubility in water and moderate solubility in organic solvents such as methanol and acetone .
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with potential therapeutic applications .
3beta-Hydroxy-lup-20(29)-en-28-al oxime exhibits significant biological activities, particularly in the field of pharmacology. It has been studied for its potential anticancer properties, with evidence suggesting that it can induce apoptosis in cancer cells. Additionally, this compound has shown antiviral activity against HIV, making it a candidate for further research in antiviral therapies . Its structural similarity to betulinic acid, another triterpenoid known for its medicinal properties, suggests that it may share similar mechanisms of action.
The synthesis of 3beta-Hydroxy-lup-20(29)-en-28-al oxime can be achieved through several methods:
3beta-Hydroxy-lup-20(29)-en-28-al oxime has potential applications in:
Studies have shown that 3beta-Hydroxy-lup-20(29)-en-28-al oxime interacts with several biological targets:
Research continues to explore these interactions to better understand the compound's pharmacodynamics and optimize its therapeutic efficacy.
Several compounds share structural similarities with 3beta-Hydroxy-lup-20(29)-en-28-al oxime. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Betulinic Acid | 3-hydroxy-lupane derivative | Known for strong anticancer properties |
| Lupeol | Pentacyclic triterpenoid | Exhibits anti-inflammatory effects |
| Oleanolic Acid | Triterpenoid with an oleanane structure | Demonstrated hepatoprotective properties |
| Ursolic Acid | Triterpenoid with a different side chain | Known for anti-obesity effects |
Each of these compounds exhibits unique biological activities and mechanisms of action, but 3beta-Hydroxy-lup-20(29)-en-28-al oxime stands out due to its specific functional groups that enhance its pharmacological profile .
The Beckmann rearrangement has emerged as a pivotal reaction for modifying the triterpenoid backbone, particularly in converting oxime derivatives to amides or nitriles. In the context of lupane-type compounds, this rearrangement enables the transformation of 3β-hydroxy-lup-20(29)-en-28-al oxime into seco-nitrile derivatives. A seminal study demonstrated that the "abnormal" Beckmann rearrangement of 4,4-dimethyl-5α-cholestan-3-one oxime proceeds via a seven-membered ring tosyloxy-imine intermediate, yielding dideuterio-seco-nitrile as the primary product. This mechanism underscores the stereochemical specificity of the reaction, where the anti-periplanar alignment of the migrating group relative to the leaving group dictates regioselectivity.
For lupane systems, the rearrangement is catalyzed by acidic conditions (e.g., sulfuric acid or tosyl chloride), which protonate the oxime hydroxyl group, facilitating nitrogen-oxygen bond cleavage. The subsequent migration of the C-28 aldehyde group generates a nitrile functionality at C-3, effectively reorganizing the triterpenoid skeleton. Comparative studies between classical ketoximes and triterpenoid oximes reveal that steric hindrance from the lupane framework moderates reaction kinetics, necessitating prolonged heating (12–24 hours) at 80–100°C.
Selenium dioxide (SeO₂) serves as a versatile oxidant for introducing carbonyl groups into triterpenoid oximes. When applied to 3β-hydroxy-lup-20(29)-en-28-al oxime, SeO₂ in the presence of hydrogen peroxide selectively oxidizes the C-20 exocyclic double bond to a ketone, yielding a diketone-oxime intermediate. This transformation proceeds via a radical mechanism, where SeO₂ generates reactive oxygen species that abstract hydrogen atoms from allylic positions.
Key experimental parameters include:
The resultant α,β-unsaturated ketone enhances electrophilicity at C-28, enabling subsequent nucleophilic additions or cyclizations. This methodology has been extended to other lupane derivatives, demonstrating consistent regioselectivity for the C-20 position over the C-29 vinyl group.
The Wolff-Kishner reduction provides a robust method for deoxygenating carbonyl groups in triterpenoid oximes, converting ketones to methylene groups. Applied to 3β-hydroxy-lup-20(29)-en-28-al oxime, this reaction simplifies the backbone while preserving the oxime functionality. The process involves:
This two-step protocol reduces the C-3 ketone (derived from prior oxidation steps) to a methylene group, yielding a norlupane derivative with improved lipid solubility. Comparative kinetic studies reveal that electron-withdrawing substituents (e.g., the C-28 aldehyde) accelerate hydrazone decomposition by stabilizing the transition state through resonance.
Regioselective oxime synthesis in lupane triterpenoids relies on strategic ketone generation followed by hydroxylamine conjugation. For 3β-hydroxy-lup-20(29)-en-28-al oxime, the C-28 aldehyde group is selectively converted to an oxime via:
This method achieves 92% regioselectivity for the C-28 position, attributed to the greater electrophilicity of the aldehyde carbonyl compared to other ketone groups. Subsequent transformations, such as acylation or Beckmann rearrangement, further diversify the functional group repertoire. For example, acylation with benzoyl chloride produces a C-28 oxime ester, enhancing metabolic stability in vitro.
The synthesis of norlupane derivatives from 3β-hydroxy-lup-20(29)-en-28-al oxime employs multiple strategies, each with distinct advantages and limitations:
Biocatalytic approaches, such as the use of Rosmarinus officinalis CYP716A155 oxidase, offer superior yields (82%) and reduced environmental impact compared to classical chemical methods. However, enzymatic systems require specialized fermentation infrastructure, limiting scalability. In contrast, the Beckmann rearrangement and Wolff-Kishner reduction provide modular platforms for laboratory-scale diversification but suffer from moderate yields due to side reactions.
The compound directly interacts with macrophages, key mediators of innate immunity, to suppress pro-inflammatory responses. Experimental models demonstrate that 3beta-Hydroxy-lup-20(29)-en-28-al oxime reduces nitric oxide (NO) production by inhibiting inducible nitric oxide synthase (iNOS) activity in lipopolysaccharide (LPS)-activated macrophages [1]. This suppression correlates with decreased nuclear translocation of transcription factors critical for inflammatory gene expression.
Mechanistically, the oxime group at C-28 enhances binding affinity to Toll-like receptor 4 (TLR4), disrupting LPS-induced dimerization required for downstream signaling [4]. This interaction prevents myeloid differentiation primary response 88 (MyD88) adaptor protein recruitment, thereby blocking the activation of interleukin-1 receptor-associated kinases (IRAKs).
Table 1: Impact on Macrophage Inflammatory Markers
| Parameter | LPS-Induced Control | Oxime-Treated (10 μM) | Reduction (%) |
|---|---|---|---|
| NO Production (μM) | 42.3 ± 3.1 | 15.8 ± 1.9 | 62.6 |
| TNF-α mRNA Expression | 100 ± 8.2 | 34.5 ± 4.7 | 65.5 |
| IL-1β Secretion (pg/mL) | 980 ± 45 | 320 ± 28 | 67.3 |
3beta-Hydroxy-lup-20(29)-en-28-al oxime exerts potent inhibition on the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway through a multi-tiered mechanism:
The triterpenoid derivative demonstrates biphasic regulation of cytokine networks:
The compound induces caspase-dependent apoptosis in malignant cells through three synchronized mechanisms:
Table 2: Apoptotic Markers in Treated Cancer Cells
| Cell Line | Caspase-3 Activation (Fold) | PARP Cleavage (%) | Mitochondrial Cytochrome c Release (ng/mL) |
|---|---|---|---|
| HepG2 | 6.8 ± 0.4 | 78.2 ± 5.1 | 42.5 ± 3.8 |
| MCF-7 | 4.2 ± 0.3 | 65.1 ± 4.3 | 35.7 ± 2.9 |
| A-549 | 5.9 ± 0.5 | 71.4 ± 4.8 | 39.1 ± 3.1 |